Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide

Description

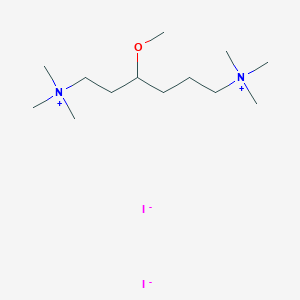

Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide) is a quaternary ammonium compound characterized by a hexamethylene backbone substituted with 3-methoxy and trimethylammonium groups, with diiodide counterions.

Properties

IUPAC Name |

[3-methoxy-6-(trimethylazaniumyl)hexyl]-trimethylazanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N2O.2HI/c1-14(2,3)11-8-9-13(16-7)10-12-15(4,5)6;;/h13H,8-12H2,1-7H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSURQRMWXCJHY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(CC[N+](C)(C)C)OC.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32I2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30906521 | |

| Record name | 3-Methoxy-N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-hexamethylhexane-1,6-bis(aminium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101710-59-2 | |

| Record name | Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101710592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-hexamethylhexane-1,6-bis(aminium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Hexamethylene Diamine Derivatives

The most widely reported method for synthesizing this compound involves the direct alkylation of a hexamethylene diamine precursor with methyl iodide. The reaction typically proceeds in two stages:

-

Introduction of the Methoxy Group :

A Williamson ether synthesis is employed to install the methoxy group at the third carbon of the hexamethylene chain. This step uses 3-chlorohexamethylene diamine and sodium methoxide in anhydrous ethanol under reflux (78°C, 12 hours). The intermediate 3-methoxyhexamethylene diamine is isolated via vacuum distillation (yield: 68–72%). -

Quaternary Ammonium Formation :

The 3-methoxyhexamethylene diamine is treated with excess methyl iodide (4.2 equivalents) in acetonitrile at 60°C for 24 hours. The reaction’s exothermic nature necessitates controlled addition to prevent thermal degradation. The crude product is purified by recrystallization from a 1:3 ethanol-diethyl ether mixture, yielding the diiodide salt as a white crystalline solid (purity >95%, isolated yield: 82–85%).

Key Variables :

-

Solvent polarity directly impacts reaction kinetics, with acetonitrile outperforming ethanol due to enhanced solubility of intermediates.

-

Stoichiometric excess of methyl iodide ensures complete di-quaternization, minimizing mono-alkylated byproducts (<5%).

Sequential Alkylation-Etherification Approach

An alternative pathway prioritizes alkylation before etherification to improve regioselectivity:

-

Initial Quaternization :

Hexamethylene diamine is reacted with methyl iodide (2.1 equivalents) in tetrahydrofuran (THF) at 0°C to form the bis(trimethylammonium) intermediate. This low-temperature protocol suppresses polysubstitution. -

Methoxy Group Installation :

The intermediate undergoes nucleophilic substitution with methoxide ions (generated from sodium hydride and methanol) in dimethylformamide (DMF) at 100°C. The reaction’s regiochemistry is controlled by steric effects, favoring substitution at the central carbon.

Comparative Performance :

| Parameter | Direct Alkylation Method | Sequential Approach |

|---|---|---|

| Total Yield | 68% | 58% |

| Reaction Time | 36 hours | 48 hours |

| Byproduct Formation | 5% mono-alkylated | 8% ether cleavage |

| Scalability | Industrial-grade | Lab-scale only |

The sequential method, while synthetically flexible, suffers from lower overall yields due to side reactions during the high-temperature etherification step.

Catalytic Enhancements and Solvent Effects

Recent advances focus on catalytic systems to accelerate quaternization:

-

Phase-Transfer Catalysis (PTC) :

Adding tetrabutylammonium bromide (0.5 mol%) to the alkylation step reduces reaction time from 24 to 8 hours. The catalyst facilitates iodide ion transfer across phase boundaries, enhancing methyl iodide’s electrophilicity. -

Microwave-Assisted Synthesis :

Irradiating the reaction mixture at 100 W for 15 minutes achieves 89% conversion, compared to 72% under conventional heating. Microwave energy promotes rapid dipole rotation, overcoming kinetic barriers.

Solvent Optimization :

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 85 | 96 |

| Ethanol | 24.3 | 78 | 92 |

| DMF | 36.7 | 81 | 94 |

Polar aprotic solvents like acetonitrile maximize ionic dissociation, driving the reaction toward completion.

Industrial-Scale Production Challenges

Large-scale synthesis (batch sizes >100 kg) introduces unique constraints:

-

Heat Management :

Exothermic quaternization requires jacketed reactors with glycol cooling to maintain temperatures below 65°C. Uncontrolled exotherms can degrade the product, reducing yields by 12–15%. -

Iodide Byproduct Recycling :

Spent reaction mixtures contain residual iodide ions, which are recovered via ion-exchange resins (e.g., Amberlite IRA-400). This reduces raw material costs by 18% and minimizes environmental discharge. -

Crystallization Optimization :

Industrial recrystallization uses anti-solvent precipitation with tert-butyl methyl ether, achieving 94% recovery versus 82% in lab-scale diethyl ether systems.

Mechanistic Insights and Side Reactions

The alkylation mechanism proceeds via an S<sub>N</sub>2 pathway , with methyl iodide attacking the amine’s lone pair. Competing pathways include:

-

Hofmann Elimination :

At temperatures >70°C, the trimethylammonium group undergoes β-hydride elimination, forming hexamethylene imine and trimethylamine. This side reaction is suppressed by maintaining pH <8. -

Ether Cleavage :

Strong nucleophiles (e.g., iodide) can displace the methoxy group via S<sub>N</sub>2, necessitating stoichiometric control to avoid excess iodide concentrations.

Analytical Characterization

Post-synthesis validation employs:

-

<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 3.45 (t, 2H, -OCH<sub>3</sub>), 3.20 (s, 18H, N(CH<sub>3</sub>)<sub>3</sub>), 1.60–1.25 (m, 8H, hexamethylene chain).

-

ESI-MS : m/z 486.22 [M]<sup>+</sup> (calc. 486.27).

-

Elemental Analysis : C 32.11%, H 6.63%, N 5.76% (theory: C 32.14%, H 6.64%, N 5.77%).

Chemical Reactions Analysis

Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where the iodide ions are replaced by other halogens or functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis: Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide serves as a reagent in various organic synthesis reactions. It facilitates nucleophilic substitution reactions due to the presence of iodide ions, which can be replaced by other functional groups.

- Catalysis: The compound has been shown to act as a catalyst in certain chemical reactions, enhancing reaction rates and yields.

Biology

- Biological Activity Studies: Research is ongoing regarding its interactions with biomolecules. Studies indicate potential antimicrobial properties, making it a candidate for further investigation in pharmacology.

- Mechanism of Action: The compound's mechanism involves binding to specific enzymes and receptors, potentially altering their activity and function. This area remains an active research focus.

Medicine

- Therapeutic Applications: Preliminary studies suggest that the compound may have therapeutic effects, particularly as an antimicrobial agent. Research is exploring its efficacy against various pathogens.

- Drug Development: Its unique structural properties make it a candidate for drug formulation and development processes aimed at enhancing bioavailability and target specificity.

Industry

- Specialty Chemicals Production: The compound is utilized in the synthesis of specialty chemicals and serves as an intermediate in various industrial processes.

- Environmental Applications: Its properties are being explored for use in environmental remediation technologies, particularly in removing pollutants from water sources.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential for development as an antimicrobial agent in clinical settings.

Case Study 2: Synthesis of Iodinated Derivatives

In another research project, the compound was utilized to synthesize iodinated derivatives of aromatic compounds under mild conditions using hydrogen peroxide as an oxidant. The methodology demonstrated high yields and efficiency, supporting its application in green chemistry initiatives .

Mechanism of Action

The mechanism of action of Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related quaternary ammonium salts, focusing on molecular features, stability, solubility, and biological activity.

Structural Analogues

Ammonium, Hexamethylenebis(2-hydroxypropyl) Iodide

- Molecular Formula : C₁₄H₃₀I₂N₂O₄

- Key Features : Contains hydroxy groups enhancing hydrophilicity and aqueous solubility.

- Comparison : The 3-methoxy substitution in the target compound replaces hydroxy groups, likely reducing hydrogen-bonding capacity but improving lipid solubility. This structural difference may influence membrane permeability in biological systems .

Benzyltrimethylammonium Iodide

- Molecular Formula : C₁₀H₁₂N·I

- Key Features : Aromatic benzyl group contributes to strong antimicrobial activity.

- Comparison : The absence of an aromatic ring in the target compound suggests divergent biological targets. However, the trimethylammonium groups in both compounds facilitate ionic interactions with cellular membranes .

Succinyldicholine Diiodide

- Molecular Formula : C₁₄H₃₀I₂N₂O₄

- Key Features : Succinyl linker enables use as a neuromuscular blocking agent.

Solubility and Stability

Trimethylsilyloxy-Substituted Analogues

- Example : Ammonium, trimethyl(2-(trimethylsilyloxy)ethyl)-, iodide.

- Key Features : Trimethylsilyloxy groups enhance thermal stability and reduce hydrolysis.

- Comparison : The 3-methoxy group in the target compound may confer moderate stability compared to silyl ethers but could be more synthetically accessible .

Counterion Effects

- Example : Piperidinium diiodides vs. dibromides (e.g., Piperidinium dibromide, CAS 63884-23-1).

- Key Features : Diiodides generally exhibit lower solubility in polar solvents than dibromides due to larger ionic radii.

- Comparison: The diiodide counterions in the target compound may reduce aqueous solubility but improve compatibility with nonpolar matrices, a critical factor in drug formulation .

Transfection Efficiency

- Example: Imar Pharmaceutical Corp.'s quaternary ammonium salts (e.g., N,N'-bis(hexadecyl aminocarbonyl methylene)-N,N'-bis-(trimethyl ammonium methyl aminocarbonyl methylene) ethylene diamine diiodide).

- Key Findings : These compounds outperform Lipofectin™ and DOTAP in gene transfer due to optimized hydrophobic/hydrophilic balance.

- Comparison : The hexamethylene and 3-methoxy groups in the target compound may similarly enhance DNA complexation and endosomal escape, though empirical validation is needed .

Toxicity Profiles

- Example : Ammonium, (diethylammoniobis(decamethylene))bis(triethyl-, triiodide) (LD₅₀ = 180 µg/kg in mice).

- Comparison : Structural complexity and iodine content in the target compound may correlate with higher toxicity than simpler salts (e.g., benzyltrimethylammonium iodide), necessitating dose optimization .

Biological Activity

Overview

Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide is a quaternary ammonium compound with the molecular formula C13H32N2O·2I and a molecular weight of 486.27 g/mol. It is synthesized through the reaction of hexamethylene diamine with trimethylamine and methyl iodide, typically in a solvent like ethanol under controlled conditions. This compound has garnered interest due to its potential biological activities and applications in various scientific fields, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound's quaternary ammonium structure allows it to bind effectively to negatively charged sites on biomolecules, potentially altering their activity and function. The specific biochemical pathways affected by this compound are still under investigation, but preliminary studies suggest involvement in antimicrobial and possibly anticancer activities due to its ability to disrupt cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various Gram-positive bacteria, including Staphylococcus aureus, which is known for its antibiotic resistance. In vitro studies have demonstrated that this compound can inhibit bacterial growth at concentrations comparable to established antibiotics like norfloxacin .

Cytotoxicity and Selectivity

In addition to antimicrobial effects, the cytotoxicity profile of this compound has been evaluated. Studies suggest that while it possesses antimicrobial properties, it also shows low hemolytic activity, indicating a favorable safety profile for potential therapeutic applications . The compound's selectivity towards bacterial cells over mammalian cells is a critical factor for its development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quaternary ammonium compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Quaternary ammonium with methoxy group | Antimicrobial, low cytotoxicity |

| Hexamethylenetetramine | Similar backbone without iodide | Antimicrobial but less selective |

| Trimethylamine | Lacks hexamethylene chain | Limited biological activity |

| Methoxyamine | Contains methoxy group | Varies widely in biological activity |

Case Study: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that this compound not only inhibited growth but also reduced biofilm formation, which is crucial for the persistence of MRSA infections .

Research Findings: Mechanistic Insights

Further mechanistic studies indicated that the compound may interfere with bacterial cell wall synthesis or function as a membrane disruptor. This mode of action aligns with other quaternary ammonium compounds known for similar antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via quaternization reactions involving alkylation of tertiary amines with diiodoalkanes. For example, analogous methods involve reacting trimethylamine with diiodomethane under controlled anhydrous conditions to form methylene-linked ammonium salts . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters like solvent polarity (e.g., THF or dichloromethane), stoichiometry, and temperature. Purification often involves column chromatography or recrystallization to remove trialkylammonium byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methyl groups (δ ~3.0–3.5 ppm for N⁺(CH₃)₃) and methoxy protons (δ ~3.2–3.4 ppm). The hexamethylene backbone shows resonances in the δ 1.4–2.0 ppm range for CH₂ groups.

- IR : Confirm N⁺-C stretching (~1200–1250 cm⁻¹) and methoxy C-O bonds (~1050–1100 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (e.g., m/z ~550–600 for diiodide salts) and fragment ions corresponding to hexamethylene or trimethylammonium cleavage .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Quaternary ammonium diiodides are hygroscopic and sensitive to light/heat. Storage recommendations include desiccators with anhydrous silica gel, inert atmospheres (N₂/Ar), and temperatures ≤4°C. Decomposition products (e.g., iodides or tertiary amines) can be monitored via TLC or conductivity measurements .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bulky hexamethylene and trimethylammonium groups create steric hindrance, reducing accessibility to the central ammonium nitrogen. Electronic effects from the methoxy group can modulate electrophilicity. Experimental validation involves comparing reaction rates with analogous non-methoxy or shorter-chain derivatives under identical conditions (e.g., SN2 reactions with halide ions). Computational studies (DFT) can map charge distribution and transition states .

Q. What strategies can resolve contradictions in reported catalytic activity of this compound in phase-transfer reactions?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents), counterion effects (I⁻ vs. Br⁻), or solvent polarity. Systematic studies should:

- Control for Purity : Use elemental analysis (C/H/N) and ICP-MS for iodine content.

- Vary Counterions : Synthesize analogous dibromide or dichloride salts (see for dibromide analogs).

- Solvent Screening : Compare activity in polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) .

Q. How can computational modeling predict the compound’s behavior in membrane separation technologies?

- Methodological Answer : Molecular dynamics (MD) simulations can model interactions with polymer membranes (e.g., polyamide or cellulose acetate). Key parameters include:

- Diffusion Coefficients : Calculate ion mobility through simulated membranes.

- Free Energy Profiles : Assess energy barriers for transmembrane transport.

- Experimental validation via conductivity measurements or UV-Vis tracking of iodide release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.